molecular formula C6H11N3O3 B2905119 2-Morpholino-2-oxoacetohydrazide CAS No. 19356-08-2

2-Morpholino-2-oxoacetohydrazide

Cat. No. B2905119
CAS RN: 19356-08-2
M. Wt: 173.172
InChI Key: HAMFZCZNJROEKC-UHFFFAOYSA-N
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Description

2-Morpholino-2-oxoacetohydrazide, commonly known as MOAH, is a compound with a significant contribution to pharmaceutical, industrial, and agricultural research. It has a molecular formula of C6H11N3O3 .


Synthesis Analysis

The synthesis of morpholino nucleosides starts from enantiopure glycidol . The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-2-oxoacetohydrazide contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .


Chemical Reactions Analysis

The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholino-2-oxoacetohydrazide include a molecular weight of 173.16984 .

Scientific Research Applications

Gene Expression Manipulation

2-Morpholino-2-oxoacetohydrazide, as part of the morpholino oligos (Morpholinos) group, has been instrumental in gene expression studies. Morpholinos, utilized for knocking down gene expression, have been applied in clinical trials, such as for Duchenne muscular dystrophy treatment. These oligos have also shown potential as anti-bioterrorism agents against deadly viruses like Marburg. A significant advancement in their application includes their conjugation with cell-penetrating peptides (CPP), enhancing cellular uptake and efficacy in vivo across various diseases (Moulton, 2013).

Antioxidant Activity Research

Research on 2-morpholino-N-(propane-2-ylidene) acetohydrazide and related compounds has revealed their impact on the electroreduction of oxygen, indicating antioxidant activities. These compounds, characterized by IR and H NMR spectroscopy, show potential in neutralizing active forms of oxygen, a key aspect of antioxidant action (Nurkenov et al., 2018).

Anti-Inflammatory Applications

A series of derivatives of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide have been synthesized for potential use in anti-inflammatory studies. These compounds, originating from morpholine and p-chlorobenzonitrile, have undergone characterization and screening for both in vitro and in vivo anti-inflammatory properties (Somashekhar & Kotnal, 2019).

Antimicrobial Agent Development

The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have been explored for their potential as antimicrobial agents. Compounds like 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones have shown promising results in antimicrobial screening, highlighting the versatility of morpholine derivatives in pharmaceutical research (Sahin et al., 2012).

Diagnostic Tool Development

Morpholinos, including derivatives of 2-Morpholino-2-oxoacetohydrazide, have been applied in diagnostic applications, leveraging their resistance to enzymatic degradation and unique hybridization properties. These applications include biodistribution measurements and label-free detection of nucleic acids, underscoring their utility in molecular diagnostics (Levicky, Koniges, & Tercero, 2017).

Mechanism of Action

Morpholinos, such as 2-Morpholino-2-oxoacetohydrazide, are used in molecular biology to modify gene expression. They block access of other molecules to small specific sequences of the base-pairing surfaces of RNA . They are used as research tools for reverse genetics by knocking down gene function .

Future Directions

Phosphorodiamidate morpholino oligonucleotides (PMOs), which include 2-Morpholino-2-oxoacetohydrazide, are considered promising antisense drugs. They have high binding affinity to target mRNA, sequence specificity, solubility in water, and low toxicity. Several PMO drugs have been approved and more are expected in the future . The development of efficient synthetic approaches for PMOs is required for the availability of antisense therapy to patients .

properties

IUPAC Name

2-morpholin-4-yl-2-oxoacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c7-8-5(10)6(11)9-1-3-12-4-2-9/h1-4,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFZCZNJROEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-morpholino-2-oxoacetate (1.0 g, 5.34 mmol) was dissolved in ethanol (7 mL) and hydrazine hydrate (0.267 g, 5.34 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated under reduced pressure to give 0.9 g of the crude product, which was used without further purification in the following step. Crude yield 90%. 1H NMR (400 MHz, CDCl3) δ 9.79 (s, 1H), 4.43-4.48 (m, 2H), 3.56-3.61 (m, 4H), 3.40-3.48 (m, 4H). LCMS m/z 174.16 [M+H]+, tR=2.031 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two

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